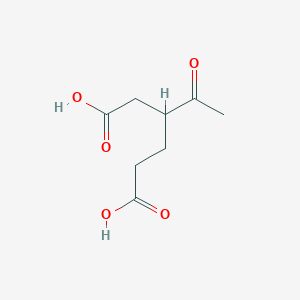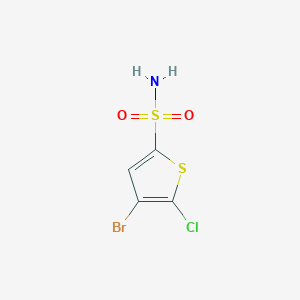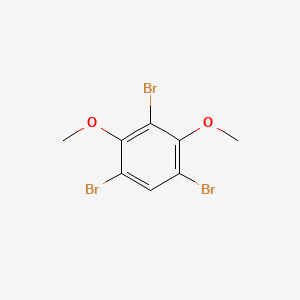
2',3',5'-Tri-O-benzoyl-5-ethyluridine
Descripción general
Descripción
2’,3’,5’-Tri-O-benzoyl-5-ethyluridine is a chemical compound with the molecular formula C32H28N2O9 and a molecular weight of 584.57 g/mol . It is a derivative of uridine, where the hydroxyl groups at positions 2’, 3’, and 5’ are replaced by benzoyl groups, and the uracil base is substituted with an ethyl group at the 5-position . This compound is often used in organic synthesis and biochemical research due to its unique structural properties.
Métodos De Preparación
The synthesis of 2’,3’,5’-Tri-O-benzoyl-5-ethyluridine typically involves the benzoylation of 5-ethyluridine. The reaction is carried out using benzoyl chloride in the presence of a base such as pyridine . The reaction conditions usually include:
Solvent: Pyridine or dichloromethane
Temperature: Room temperature to reflux
Reaction Time: Several hours to overnight
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of automated reactors and continuous flow systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
2’,3’,5’-Tri-O-benzoyl-5-ethyluridine can undergo various chemical reactions, including:
Hydrolysis: The benzoyl groups can be hydrolyzed under acidic or basic conditions to yield 5-ethyluridine.
Substitution: The benzoyl groups can be replaced by other acyl groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include:
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions
Oxidation: Potassium permanganate (KMnO4) in acidic medium
Substitution: Acyl chlorides in the presence of a base (e.g., pyridine)
The major products formed from these reactions include 5-ethyluridine, 5-ethyluracil, and various acylated derivatives .
Aplicaciones Científicas De Investigación
2’,3’,5’-Tri-O-benzoyl-5-ethyluridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of nucleoside analogs and other complex organic molecules.
Biology: Employed in studies of nucleic acid chemistry and metabolism.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and biochemical reagents.
Mecanismo De Acción
The mechanism of action of 2’,3’,5’-Tri-O-benzoyl-5-ethyluridine involves its incorporation into nucleic acids, where it can interfere with nucleic acid synthesis and function . The benzoyl groups protect the molecule during synthetic processes, and their removal reveals the active nucleoside, which can then participate in biochemical pathways . The ethyl group at the 5-position may enhance the compound’s stability and bioavailability .
Comparación Con Compuestos Similares
2’,3’,5’-Tri-O-benzoyl-5-ethyluridine can be compared with other benzoylated nucleosides, such as:
- 2’,3’,5’-Tri-O-benzoyl-5-methyluridine
- 2’,3’,5’-Tri-O-benzoyl-5-n-butyluridine
- 2’,3’,5’-Tri-O-benzoyl-5-methoxyuridine
These compounds share similar structural features but differ in the substituent at the 5-position, which can influence their chemical reactivity and biological activity. The uniqueness of 2’,3’,5’-Tri-O-benzoyl-5-ethyluridine lies in its ethyl group, which may confer distinct properties in terms of stability and interaction with biological targets .
Propiedades
IUPAC Name |
[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(5-ethyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H28N2O9/c1-2-20-18-34(32(39)33-27(20)35)28-26(43-31(38)23-16-10-5-11-17-23)25(42-30(37)22-14-8-4-9-15-22)24(41-28)19-40-29(36)21-12-6-3-7-13-21/h3-18,24-26,28H,2,19H2,1H3,(H,33,35,39)/t24-,25-,26-,28-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHXONHVHMASILU-IYUNARRTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H28N2O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![O7-tert-butyl O1-methyl exo-3-hydroxy-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate](/img/structure/B3255531.png)
![(4Ar,6R,7S,8S,8aS)-7-amino-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B3255533.png)




![5-(2-furyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3255572.png)


![(1R,2S,5S)-Rel-3-boc-3-azabicyclo[3.1.0]hexane-2-methanol](/img/structure/B3255595.png)

